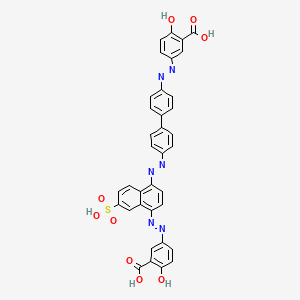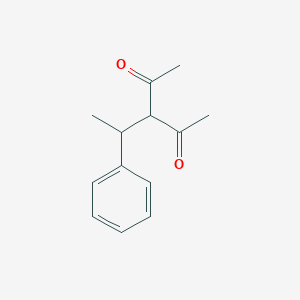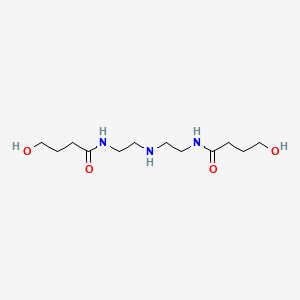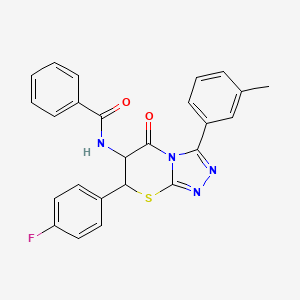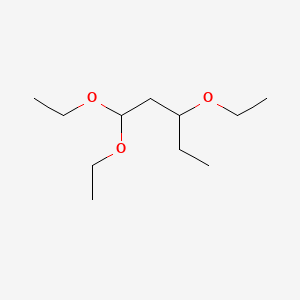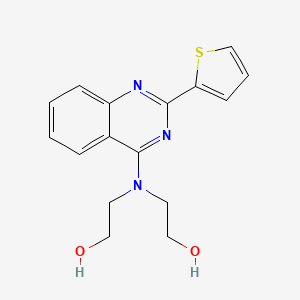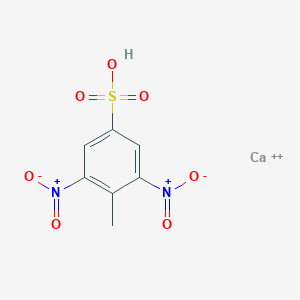
calcium;4-methyl-3,5-dinitrobenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid is an organosulfur compound that features a sulfonic acid group attached to a benzene ring, which is further substituted with nitro groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-methyl-3,5-dinitrobenzenesulfonic acid typically involves the nitration of 4-methylbenzenesulfonic acid. This process is carried out by treating 4-methylbenzenesulfonic acid with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to achieve high yields and purity. The final product is often isolated and purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Reagents such as thionyl chloride for forming sulfonyl chlorides, or ammonia for forming sulfonamides.
Major Products
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of 4-methyl-3,5-diaminobenzenesulfonic acid.
Substitution: Formation of various sulfonamide and sulfonyl chloride derivatives.
Applications De Recherche Scientifique
Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving nitroaromatic compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of calcium;4-methyl-3,5-dinitrobenzenesulfonic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonic acid group can engage in ionic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dinitrobenzenesulfonic acid: Similar structure but lacks the methyl group.
4-Methyl-3,5-dinitrobenzoic acid: Similar nitro and methyl substitution but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
Calcium;4-methyl-3,5-dinitrobenzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. The calcium salt form also enhances its solubility and stability in various solvents.
Propriétés
Numéro CAS |
5465-61-2 |
|---|---|
Formule moléculaire |
C7H6CaN2O7S+2 |
Poids moléculaire |
302.28 g/mol |
Nom IUPAC |
calcium;4-methyl-3,5-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H6N2O7S.Ca/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+2 |
Clé InChI |
FBYHUTUCUMSUGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



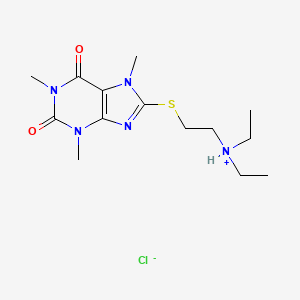

![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
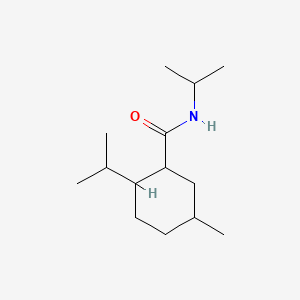
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)
